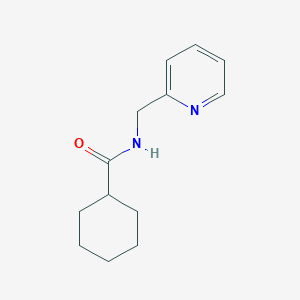
N-(2-pyridinylmethyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-pyridinylmethyl)cyclohexanecarboxamide, commonly known as PACAP, is a neuropeptide that has been the subject of extensive research in recent years. It is a member of the vasoactive intestinal peptide (VIP) family of peptides and is involved in a wide range of physiological processes, including neurotransmission, neuroprotection, and immune regulation. PACAP has been found to be a potent activator of adenylate cyclase, which in turn leads to the production of cyclic AMP (cAMP), a second messenger that plays a key role in many cellular processes.
Mécanisme D'action
PACAP exerts its effects through binding to specific G protein-coupled receptors, including PAC1, VPAC1, and VPAC2. Upon binding, these receptors activate adenylate cyclase, leading to the production of cAMP. The downstream effects of cAMP vary depending on the cell type and context, but can include activation of protein kinase A (PKA), modulation of ion channels, and regulation of gene expression.
Biochemical and Physiological Effects:
PACAP has been found to have a wide range of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, PACAP has been shown to regulate circadian rhythms, modulate the release of hormones such as insulin and glucagon, and regulate the activity of immune cells such as T cells and B cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PACAP in lab experiments is that it is a relatively stable peptide that can be easily synthesized and purified. However, one limitation is that its effects can be highly context-dependent, making it challenging to extrapolate findings from one experimental system to another.
Orientations Futures
There are a number of potential future directions for research on PACAP. One area of interest is the development of novel therapeutics based on PACAP, either by modifying the peptide itself or by developing small molecule agonists or antagonists of PACAP receptors. Another area of interest is the elucidation of the downstream signaling pathways activated by PACAP, which could provide insight into the mechanisms underlying its diverse effects. Finally, there is interest in understanding the role of PACAP in the development and progression of various diseases, including neurological disorders and autoimmune diseases.
Méthodes De Synthèse
PACAP is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid protected by a temporary blocking group. Once the peptide chain is complete, the blocking groups are removed to yield the final product.
Applications De Recherche Scientifique
PACAP has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have neuroprotective effects in a variety of models of neurological disease, including stroke, traumatic brain injury, and Parkinson's disease. PACAP has also been found to have anti-inflammatory effects and has been investigated as a potential treatment for autoimmune diseases such as multiple sclerosis.
Propriétés
IUPAC Name |
N-(pyridin-2-ylmethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h4-5,8-9,11H,1-3,6-7,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAHRFCTWCOHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802281 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5784740.png)
![4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5784761.png)
![ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B5784763.png)
![2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol](/img/structure/B5784764.png)
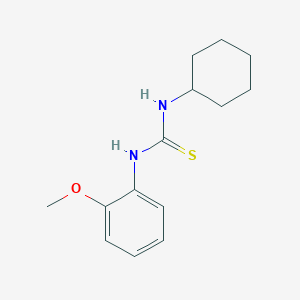

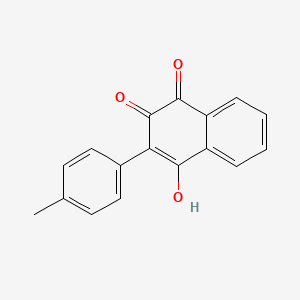
![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)


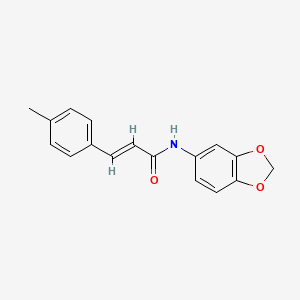
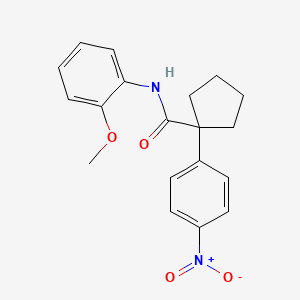
![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)
